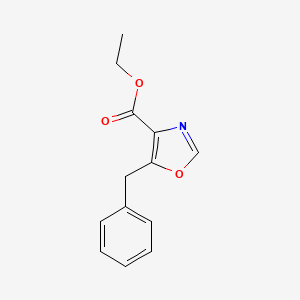![molecular formula C13H13BBrNO4 B12047204 2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)
2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es un compuesto orgánico complejo que presenta un grupo bromofenil y un anillo de dioxazaborocano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de 4-bromofenilacetato y otros reactivos necesarios.
Condiciones de reacción: Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o tolueno, y catalizadores como paladio sobre carbón (Pd/C) para facilitar las reacciones de acoplamiento.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para asegurar una alta pureza y rendimiento.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para optimizar el rendimiento y reducir los costes de producción. El uso de técnicas de cribado de alto rendimiento y optimización de procesos garantiza la producción eficiente del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Aminas, tioles y otros nucleófilos
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se investiga su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su posible propiedad terapéutica y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(E)-2-(4-bromofenil)etenil]-1,2-dimetoxi benceno
- Etil 2-(4-bromofenil)acetato
- Etil 2-bromo-(4-bromofenil)acetato
Singularidad
2-[(E)-2-(4-bromofenil)etenil]-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es única debido a su estructura de anillo de dioxazaborocano, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C13H13BBrNO4 |
|---|---|
Peso molecular |
337.96 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C13H13BBrNO4/c1-16-8-12(17)19-14(20-13(18)9-16)7-6-10-2-4-11(15)5-3-10/h2-7H,8-9H2,1H3/b7-6+ |
Clave InChI |
DGIULDYIMUHJCF-VOTSOKGWSA-N |
SMILES isomérico |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=C(C=C2)Br |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


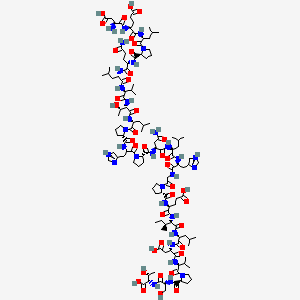
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)
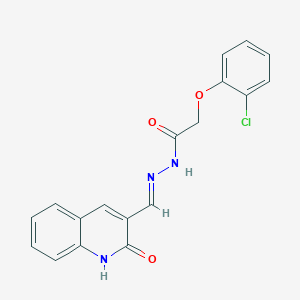
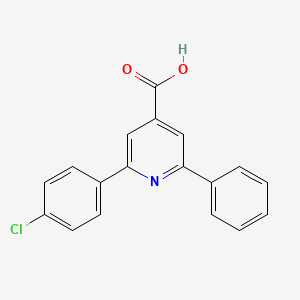


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)
![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)
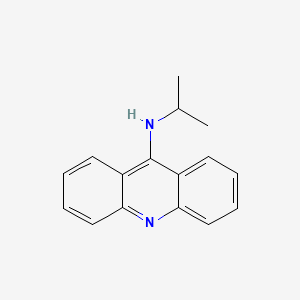

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)
